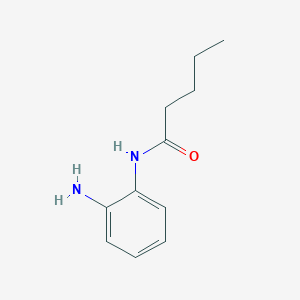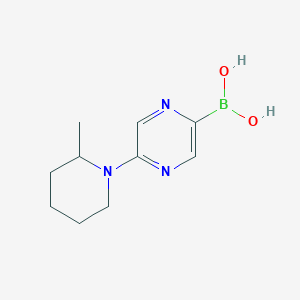
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid is an organoboron compound with the molecular formula C10H16BN3O2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The process is optimized for high yield and purity, often involving automated systems and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyrazine compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is often a biaryl compound, which is valuable in pharmaceuticals and materials science .
Scientific Research Applications
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid has several scientific research applications:
Chemistry: It is used as a reagent in cross-coupling reactions to form complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. This process is often catalyzed by palladium, which plays a crucial role in the transmetalation step of the reaction .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
4-Methylphenylboronic acid: A compound with similar reactivity but different substituents.
2-Pyridylboronic acid: Used in the synthesis of heterocyclic compounds.
Uniqueness
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid is unique due to its specific structure, which combines a pyrazine ring with a piperidine moiety. This structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for the synthesis of complex organic molecules .
Properties
CAS No. |
1315353-37-7 |
|---|---|
Molecular Formula |
C10H16BN3O2 |
Molecular Weight |
221.07 g/mol |
IUPAC Name |
[5-(2-methylpiperidin-1-yl)pyrazin-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BN3O2/c1-8-4-2-3-5-14(8)10-7-12-9(6-13-10)11(15)16/h6-8,15-16H,2-5H2,1H3 |
InChI Key |
TWEZIKNWKONLHL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=N1)N2CCCCC2C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


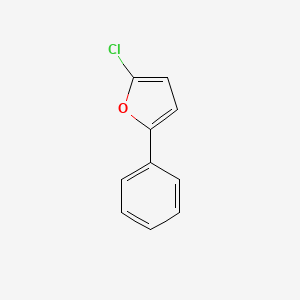

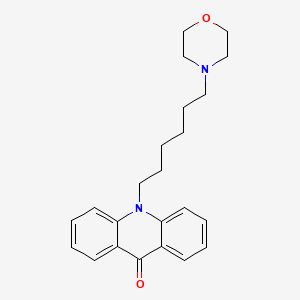
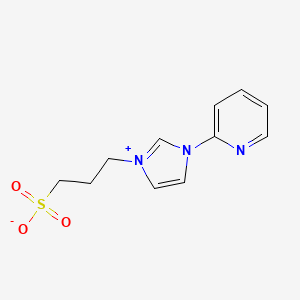
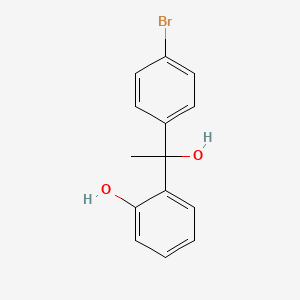


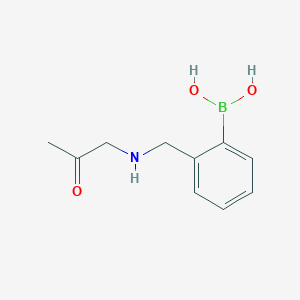
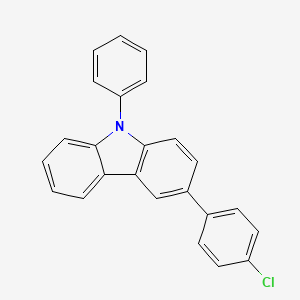
![5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14133769.png)
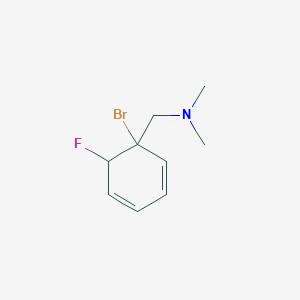

![N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14133789.png)
